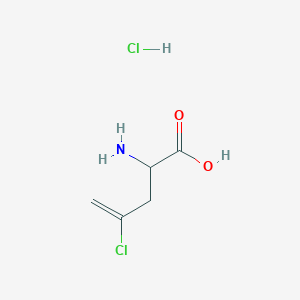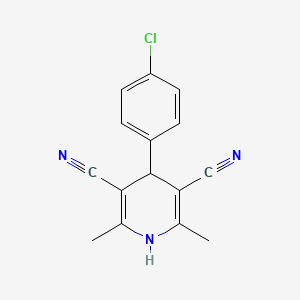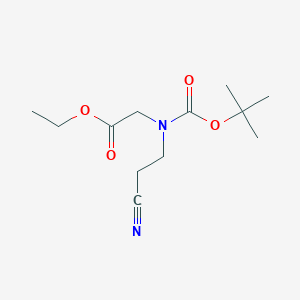
4-(dimethylamino)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(dimethylamino)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide, also known as DMAPT, is a small molecule inhibitor that has shown promising results in cancer research. It was first synthesized in 2007 and has since been the subject of numerous studies due to its potential as an anti-cancer agent.
Scientific Research Applications
Corrosion Inhibition
4-(dimethylamino)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide and its derivatives have been studied for their potential as corrosion inhibitors. Experimental and theoretical studies have demonstrated that certain benzothiazole derivatives exhibit significant corrosion inhibiting effects against steel in acidic solutions. These compounds can adsorb onto metal surfaces, providing protection against corrosion through both physical and chemical interactions. The effectiveness of these inhibitors is highlighted by their higher inhibition efficiencies compared to previously reported benzothiazole family inhibitors, as supported by electrochemical impedance spectroscopy (EIS), potentiodynamic polarization, and weight loss methods. Quantum chemical parameters, calculated using the density functional theory method (DFT), further elucidate the correlation between theoretical predictions and experimental results, enhancing our understanding of the mechanisms behind their corrosion inhibiting properties (Hu et al., 2016).
Anticancer Activity
Research into the synthesis and pharmacological investigation of this compound derivatives has also revealed promising anticancer properties. A series of these compounds were synthesized and evaluated for their efficacy against various cancer cell lines, including breast, lung, colon, and ovarian cancers. The studies found that many of these compounds exhibited moderate to excellent anticancer activity, with some derivatives showing higher efficacy than etoposide, a reference drug. These findings suggest the potential of these derivatives in anticancer drug development, highlighting the importance of further research to explore their mechanisms of action and therapeutic applications (Ravinaik et al., 2021).
Properties
IUPAC Name |
4-(dimethylamino)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-21(2)15-10-8-14(9-11-15)17(22)20-18-19-16(12-23-18)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVYTGXFJCIKCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[2-(2,6-difluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2838301.png)


![4-chloro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2838307.png)


![1-((3,5-Dimethylisoxazol-4-yl)methyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2838313.png)
![Ethyl 2-[6-(2-fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2838314.png)

![N-(2-methoxyphenethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2838317.png)
![N-benzyl-N-(3-fluoro-4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2838319.png)


